molecular formula C10H9N B1259447 Dihydropyrrolo[3,2,1-hi]indole

Dihydropyrrolo[3,2,1-hi]indole

Cat. No. B1259447
M. Wt: 143.18 g/mol
InChI Key: LNMNAZRUZGGUMY-UHFFFAOYSA-N
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Patent
US08513292B2

Procedure details

A mixture of 4,5-dihydro-pyrrolo[3,2,1-hi]indole-2-carboxylic acid (120 mg, 0.64 mmol) and copper chromite (50 mg) in quinoline (5 ml) in a sealed vessel was heated to 200° C. in a microwave for 20 minutes. After cooling to room temperature the mixture was poured into ethyl acetate (100 ml) and washed with 1M hydrochloric acid (3×100 ml). The organic layer was dried over anhydrous magnesium sulfate and evaporated to dryness. The residue was purified by preparative thin layer chromatography (SiO2, 20% EtOAc in hexanes) to yield 1,2-dihydro-pyrrolo[3,2,1-hi]indole as a pale yellow crystalline solid (56 mg). 400 MHz 1H NMR (CDCl3) δ: 7.33 (d, J=8.0 Hz, 1H), 7.14 (d, J=2.8 Hz, 1H), 7.04-6.97 (m, 1H), 6.91 (d, J=6.8 Hz, 1H), 6.44 (d, J=2.8 Hz, 1H), 4.51 (t, J=7.2 Hz, 2H), 3.80 (t, J=7.2 Hz, 2H); LCMS: 144 [M+H].
Name
4,5-dihydro-pyrrolo[3,2,1-hi]indole-2-carboxylic acid
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:9]2[C:4]3=[C:5]([CH2:10][CH2:11][N:3]3[C:2]=1C(O)=O)[CH:6]=[CH:7][CH:8]=2.C(OCC)(=O)C>N1C2C(=CC=CC=2)C=CC=1.[Cr]([O-])([O-])=O.[Cu+2]>[CH2:1]1[C:9]2[C:4]3=[C:5]([CH:10]=[CH:11][N:3]3[CH2:2]1)[CH:6]=[CH:7][CH:8]=2 |f:3.4|

Inputs

Step One
Name
4,5-dihydro-pyrrolo[3,2,1-hi]indole-2-carboxylic acid
Quantity
120 mg
Type
reactant
Smiles
C1=C(N2C3=C(C=CC=C13)CC2)C(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
N1=CC=CC2=CC=CC=C12
Name
Quantity
50 mg
Type
catalyst
Smiles
[Cr](=O)([O-])[O-].[Cu+2]
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature the mixture
WASH
Type
WASH
Details
washed with 1M hydrochloric acid (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by preparative thin layer chromatography (SiO2, 20% EtOAc in hexanes)

Outcomes

Product
Name
Type
product
Smiles
C1CN2C3=C(C=CC=C13)C=C2
Measurements
Type Value Analysis
AMOUNT: MASS 56 mg
YIELD: CALCULATEDPERCENTYIELD 61.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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